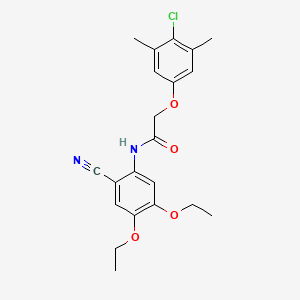
N,N-diethyl-N',N'-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine
Overview
Description
N,N-diethyl-N',N'-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine, commonly known as DPA or Diphenylamine, is a chemical compound that has been widely used in various scientific research applications. It is a heterocyclic organic compound that belongs to the triazine family and has a molecular formula of C20H22N6. DPA has been extensively studied due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Molecular Structure and Spectroscopy
A study by Kavipriya et al. (2015) on a structurally similar compound, N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine, provides insights into molecular structure and spectroscopy. This research focused on synthesizing and analyzing the molecular structure, vibrational spectra, and HOMO-LUMO analysis of the compound. The study employed FT-IR, FT-Raman spectra, and density functional methods to explore the molecular geometry, vibrational wavenumbers, and bonding features of the molecule. Additionally, non-linear optical (NLO) behavior and molecular properties such as ionization potential, electro-negativity, and electrophilicity were investigated, revealing insights into charge transfer within the molecule and stability arising from hyperconjugative interactions and charge delocalization (Kavipriya et al., 2015).
Metal Chelation and Crystal Engineering
Duong et al. (2011) explored compounds including 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine, noting their resemblance to 2,2′-bipyridine and potential to chelate metals. These compounds incorporate diaminotriazinyl (DAT) groups, facilitating predictable structures through multiple coordinative interactions and hydrogen bonds. The study showed that these compounds react with Ag(I) salts to yield cationic chelates, with DAT groups significantly influencing the resultant structures (Duong et al., 2011).
Tribological and Anticorrosion Applications
Wu et al. (2017) investigated novel xanthate-containing triazine derivatives for their tribological and anticorrosion behavior in water-glycol. The study synthesized additives like 2,4-Di-(N,N-diethanolamine)-6-(ethyl xanthate ester-yl)-1,3,5-triazine and tested their effects on cast iron and copper surfaces. The additives significantly improved friction-reducing and antiwear performances of water-glycol, forming complex tribofilms on metal surfaces that contributed to reduced friction coefficient and wear rate (Wu et al., 2017).
properties
IUPAC Name |
4-N,4-N-diethyl-2-N,2-N-diphenyl-6-pyrrol-1-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-3-27(4-2)21-24-22(28-17-11-12-18-28)26-23(25-21)29(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMRFENLFDKOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N2C=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-chlorophenyl)propanamide](/img/structure/B4300195.png)
![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4300198.png)
![N-(2-butoxyphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B4300205.png)
![2-[1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4300209.png)
![diethyl 5-amino-7-(4-isopropoxy-3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300216.png)

![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4300236.png)

![2-[(2-chloro-5-nitrobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4300249.png)

![N-[(allylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B4300266.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4300278.png)
